molecular formula C16H26N2O B13246936 (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol

(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol

Cat. No.: B13246936
M. Wt: 262.39 g/mol
InChI Key: LEPCVCSMXLFESO-UHFFFAOYSA-N
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Description

(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol is a chemical compound with the molecular formula C16H26N2O It is known for its unique structure, which includes a cyclopentyl ring, an amino group, and a dimethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol typically involves multiple steps. One common method includes the reductive amination of a ketone precursor with an amine. The reaction conditions often require a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

[1-[2-amino-1-[4-(dimethylamino)phenyl]ethyl]cyclopentyl]methanol

InChI

InChI=1S/C16H26N2O/c1-18(2)14-7-5-13(6-8-14)15(11-17)16(12-19)9-3-4-10-16/h5-8,15,19H,3-4,9-12,17H2,1-2H3

InChI Key

LEPCVCSMXLFESO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)C2(CCCC2)CO

Origin of Product

United States

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